
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, also known as CFEP, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperazine derivatives and has been found to possess numerous biological activities.
作用机制
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system. This compound has been shown to increase GABA levels in the brain, which can result in its anxiolytic and anticonvulsant effects. This compound has also been found to modulate the activity of voltage-gated sodium channels, which can contribute to its anticonvulsant properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can increase GABA levels in the brain, which can result in its anxiolytic and anticonvulsant effects. This compound has also been found to modulate the activity of voltage-gated sodium channels, which can contribute to its anticonvulsant properties. This compound has been shown to have neuroprotective effects and can improve cognitive function.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. This compound is also highly selective and has low toxicity, making it an ideal compound for in vitro and in vivo studies. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide. One area of interest is the potential use of this compound in the treatment of epilepsy and other seizure disorders. This compound has been shown to possess anticonvulsant properties, and further research could explore its efficacy in animal models of epilepsy. Another area of interest is the potential use of this compound in the treatment of anxiety disorders and depression. This compound has been found to possess anxiolytic and antidepressant properties, and further research could explore its potential as a novel therapeutic agent. Additionally, further research could explore the mechanism of action of this compound and its potential interactions with other compounds.
合成方法
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-ethylpiperazine-1-carboxylic acid with 3-chloro-4-fluoroaniline in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to yield this compound. This synthesis method has been optimized and can produce high yields of pure this compound.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant, antidepressant, and anxiolytic properties. This compound has also been shown to have neuroprotective effects and can improve cognitive function. Furthermore, this compound has been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFN3O/c1-2-18-5-7-19(8-6-18)10-14(20)17-11-3-4-13(16)12(15)9-11/h3-4,9H,2,5-8,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXBAJUSNCAOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

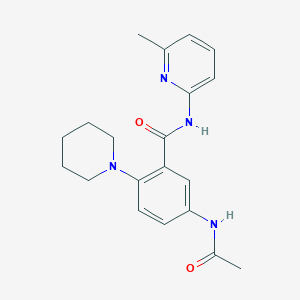
![4-[(2-chloro-4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5306978.png)
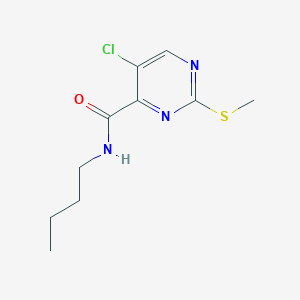
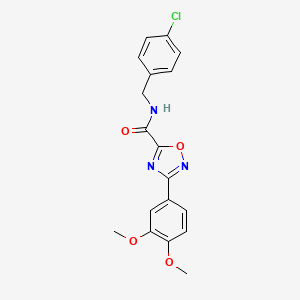
![4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5307001.png)
![3-{2-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B5307006.png)
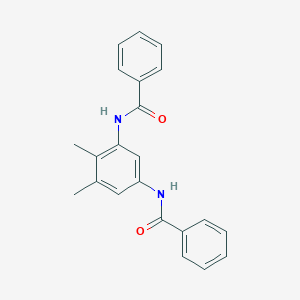
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5307013.png)
![N-{4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}acetamide](/img/structure/B5307030.png)
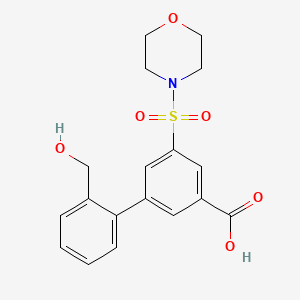
![rel-(1R,5S,6r)-6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5307044.png)
![3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5307049.png)
amine hydrochloride](/img/structure/B5307057.png)
![3-({methyl[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}methyl)phenol](/img/structure/B5307064.png)